molecular formula C8H10BrN3O B1524988 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1311314-47-2

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1524988
CAS No.: 1311314-47-2
M. Wt: 244.09 g/mol
InChI Key: JMVINFSKEVPFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

  • Molecular Formula : C8_8H10_{10}BrN3_3O
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 1315367-41-9

The presence of the bromine atom and the pyrazole ring enhances its potential as a pharmacologically active agent. The compound's synthesis typically involves reactions that can yield various derivatives, which may exhibit distinct biological activities.

Potential Biological Activities

While direct studies on 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one are scarce, insights can be drawn from related compounds and the general biological activities associated with pyrazole derivatives:

  • Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain pyrazoles exhibit significant cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin . The structural features of this compound may similarly contribute to anticancer efficacy.
  • Antimicrobial Properties : Compounds containing pyrazole rings are often studied for their antimicrobial activities. The brominated variants tend to show enhanced activity against various bacterial strains . Given the structure of this compound, it could potentially display similar antimicrobial effects.
  • Inhibitory Activities : Research on other pyrazole derivatives indicates potential inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout . Exploring the enzyme inhibition capabilities of this compound could reveal valuable therapeutic applications.

Molecular Docking Studies

Molecular docking studies are critical for predicting how compounds like this compound interact with biological targets. These studies can elucidate binding affinities and interaction dynamics with proteins implicated in disease pathways, providing insights into its pharmacokinetic properties and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureUnique Features
3-bromo-1-methylpyrazoleStructureLacks the pyrrolidinone ring; primarily studied for antimicrobial properties.
4-bromo-N-(pyrazolyl)carboxamideStructureContains a carboxamide group; shows varied biological activity compared to the pyrrolidinone structure.
5-(bromomethyl)-pyrazoleStructureFeatures a different substitution pattern; primarily used in synthetic applications rather than direct biological activity.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research shows that the bromine substituent may enhance the compound's ability to penetrate cell membranes and interact with DNA, leading to apoptosis in cancer cells.

Biological Research

The compound has been utilized as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways.

Applications:

  • Enzyme Inhibition : Studies have demonstrated that 3-bromo derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

Small Molecule Scaffold

As a small molecule scaffold, this compound serves as a versatile building block for synthesizing more complex molecules.

Research Insights:

  • Drug Discovery : Its scaffold can be modified to create libraries of compounds that may exhibit enhanced pharmacological properties. This has implications in high-throughput screening for new drug candidates.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Application
3-Bromo-1-methylpyrazolePyrazole derivativeAntimicrobial agents
4-Bromo-1-methylpyrrolidinePyrrolidine derivativeNeuroprotective effects
3-BromopyrazolePyrazole derivativeAnti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one?

Methodological Answer: The synthesis typically involves:

Bromination : Introduce bromine at the pyrrolidin-2-one scaffold using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in chloroform (e.g., 68% yield for analogous brominated pyrazoles in ).

Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 1-methyl-1H-pyrazol-4-yl moiety. For example, Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) and Cs₂CO₃ as base in anhydrous DMF at 100°C for 12 hours (as in ).

Purification : Column chromatography or recrystallization (e.g., ethanol for crystallization in ).

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationBr₂ in CHCl₃, 4 h, RT68%
CouplingPd₂(dba)₃, XPhos, 100°C70–88%

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography using SHELXL ( ) is standard:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, 100 K).

Structure Solution : Direct methods (SHELXS) or intrinsic phasing.

Refinement : SHELXL with anisotropic displacement parameters, hydrogen bonding, and validation via R-factor (<5% for high-quality data).

Validation : Check using CCDC tools for bond lengths/angles and PLATON for twinning.

Key Metrics :

  • R1 : <0.05 for high-resolution data.
  • CCDC Deposition : Required for publication.

Advanced Research Questions

Q. How to resolve contradictions in bromination yields reported across studies?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : Impurities in Br₂ or solvents (e.g., moisture in CHCl₃) reduce yields.
  • Radical Inhibitors : Trace stabilizers in NBS may suppress bromination.
  • Reaction Monitoring : Use TLC or LC-MS to optimize reaction time (e.g., 4 h vs. 16 h in vs. 10).

Experimental Design :

Control Reactions : Compare Br₂ vs. NBS under identical conditions.

Kinetic Studies : Track intermediates via in-situ IR or NMR.

Computational Modeling : DFT calculations to assess bromination energetics.

Q. What advanced analytical techniques validate structural purity and regioselectivity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H coupling patterns in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Photoelectron Spectroscopy (XPS) : Detect bromine binding energy (~70 eV for C-Br).
  • HPLC-PDA : Quantify impurities (<0.5% area).

Table 2: Example Analytical Data

TechniqueKey Peaks/DataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (s, 1H, pyrazole-H)
HRMS (ESI+)m/z 256.0231 ([M+H]⁺, calc. 256.0228)

Q. How to predict biological activity using computational models?

Methodological Answer:

Docking Studies : Use AutoDock Vina with beta-3 adrenergic receptor (PDB ID: 7C7U) to assess binding affinity.

QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity (e.g., EC₅₀ for beta-3 agonism in ).

MD Simulations : GROMACS for stability of ligand-receptor complexes over 100 ns.

Key Parameters :

  • Lipinski’s Rule : MW <500, logP <5.
  • ADMET Prediction : SwissADME for bioavailability.

Q. How to handle hygroscopic intermediates during synthesis?

Methodological Answer:

  • Protection Strategies : Use Boc or Fmoc groups for amine intermediates (e.g., Boc-protected pyrazole in ).
  • Moisture-Free Conditions : Schlenk line for air-sensitive steps.
  • Lyophilization : Freeze-drying after aqueous workup.

Q. What are the challenges in scaling up multi-step syntheses?

Methodological Answer:

  • Catalyst Loading : Reduce Pd use via ligand-accelerated catalysis.
  • Solvent Selection : Replace DMF with MeCN or EtOAc for easier recycling.
  • Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring.

Q. How to address discrepancies in crystallographic data interpretation?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN command for refinement ( ).
  • Disorder Modeling : PART instructions in SHELXL for flexible substituents.
  • Validation Tools : Check using RIGUI (rigid-body fit) and Mogul for bond geometry.

Properties

IUPAC Name

3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVINFSKEVPFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.